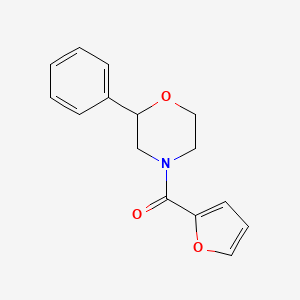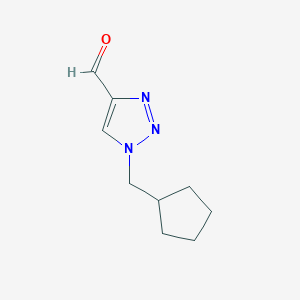![molecular formula C15H19F3N2O B6499657 N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 953960-52-6](/img/structure/B6499657.png)
N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is an organic compound with the CAS Number: 496808-04-9 . It has a molecular weight of 197.32 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[(1-methyl-4-piperidinyl)methyl]piperazine” and its InChI code is "1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3" .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 197.32 .作用機序
The mechanism of action of NMB is not fully understood. However, it is believed that NMB binds to certain enzymes and inhibits their activity. In addition, NMB is believed to interact with certain receptors, such as serotonin and dopamine receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMB are not fully understood. However, it is believed that NMB may have a variety of effects, including the modulation of certain enzymes, the inhibition of certain cancer cell lines, and the modulation of certain neurotransmitters. In addition, NMB may have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
実験室実験の利点と制限
NMB has several advantages for laboratory experiments. For example, NMB is relatively easy to synthesize and is relatively stable in aqueous and organic solvents. In addition, NMB can be used in a variety of laboratory experiments, including enzyme assays, cell culture studies, and neurotransmitter assays. However, NMB also has several limitations for laboratory experiments. For example, NMB is not very water soluble, which can limit its use in certain experiments. In addition, NMB can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
The research and development of NMB is still in its early stages. However, there are a variety of potential future directions for the research and development of NMB. For example, further research could be conducted on the mechanism of action of NMB, as well as its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of NMB and its advantages and limitations for laboratory experiments. Finally, further research could be conducted on the potential therapeutic applications of NMB, such as its potential to inhibit the growth of certain cancer cell lines.
合成法
NMB can be synthesized using a variety of methods, including a one-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and yields NMB as the product. Other synthesis methods for NMB include a two-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride, as well as a three-step reaction involving the reaction of 1-methylpiperidin-4-ylmethyl amine with trifluoromethylbenzoyl chloride, followed by a Grignard reaction and a hydrolysis step.
科学的研究の応用
NMB has been studied for its potential as a therapeutic agent and a reagent in laboratory experiments. In particular, NMB has been studied for its ability to modulate the activity of certain enzymes, such as proteases and kinases. NMB has also been studied for its potential to inhibit the growth of certain cancer cell lines. In addition, NMB has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Safety and Hazards
The safety information available indicates that this compound may cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMSVSHWOYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)
![3-[(4-fluorophenyl)methyl]-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499610.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)


![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)
![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)

![2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6499675.png)
